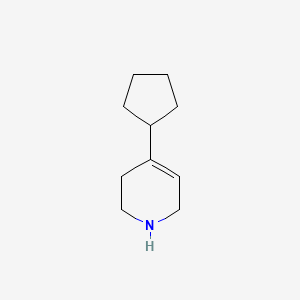

4-cyclopentyl-1,2,3,6-tetrahydroPyridine

Description

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

4-cyclopentyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C10H17N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h5,9,11H,1-4,6-8H2 |

InChI Key |

RACCHFHIPXEGCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CCNCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-substituted 1,2,3,6-tetrahydropyridines typically involves the transformation of corresponding N-substituted 4-piperidinol derivatives via acid-catalyzed dehydroxylation to form the tetrahydropyridine ring system. The cyclopentyl substituent can be introduced at the 4-position of the piperidine ring before the ring dehydroxylation step.

Phosphoric Acid Catalyzed Dehydroxylation of N-Substituted 4-Piperidinol Precursors

A robust and general method for the preparation of N-substituted 1,2,3,6-tetrahydropyridines, including 4-cyclopentyl derivatives, involves the use of 85% phosphoric acid as both a protonating agent and a dehydroxylation reagent. This method was detailed in a 2009 patent describing the synthesis of N-substituted tetrahydropyridines from N-substituted 4-piperidinol precursors.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The phosphoric acid method is advantageous due to its dual role in protonation and dehydroxylation, simplifying the reaction setup.

- Control of temperature is critical to prevent decomposition or side reactions; maximum 190 °C is advised.

- TLC monitoring ensures complete conversion of starting materials, improving yield and minimizing impurities.

- Post-reaction neutralization and extraction with toluene afford efficient isolation of the target compound.

- While direct reports on 4-cyclopentyl derivatives are sparse, the generality of the method for various N-substituents and 4-position substituents strongly supports its applicability.

- Alternative halogenation methods provide stereochemical control but involve more steps and reagents.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to fully saturated piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by reagents such as sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-cyclopentyl-1,2,3,6-tetrahydropyridine and its derivatives have a variety of applications in scientific research, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry.

4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridines

- Anorectic Activity 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridines and their salts exhibit a selective anorectic activity without the amphetamine-like effects . The lack of secondary pharmacological activities, such as sedative or excitant activity, demonstrates this selectivity .

- Assessment of Anorectic Activity The anorectic activity is assessed using a food intake method in rats. Female rats are trained to eat during a 4-hour period, and the quantity of food taken during the first hour is measured after treatment with the compound .

Paeoniflorin and Neuroprotective Effects

- Parkinson's Disease Model Studies have investigated Paeoniflorin (PF) in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD) .

- MPTP Intoxication The study used both a four-dose paradigm to induce severe cell injury and a two-dose paradigm to induce milder cell injury .

- Neuroprotective Effects Subcutaneous administration of PF has shown to protect substantia nigra neurons and striatal nerve fibers from death and bradykinesia induced by MPTP .

- Attenuation of Neurodegeneration Post-treatment with PF significantly attenuated dopaminergic neurodegeneration and motor abnormalities induced by MPTP .

CTPCA (5-cyclopentyl-1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid)

- Dopamine Receptor Agonist CTPCA has dopamine receptor agonist activity and has been investigated as a treatment for Parkinson's disease. Its structure is similar to dopamine.

- Anti-inflammatory and Anti-cancer Activities CTPCA has also demonstrated anti-inflammatory and anti-cancer activities.

- Potential Applications CTPCA has potential applications in neuroscience, pharmacology, and medicinal chemistry. It is also being explored as a drug lead compound for developing new therapeutics.

Additional Tetrahydropyridine Derivatives

Mechanism of Action

The mechanism of action of 4-cyclopentyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific derivative and its application. Studies have shown that similar compounds can modulate neurotransmitter levels and influence neuronal activity .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key Insights :

Metabolic and Toxicological Profiles

- MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) :

- 4-Phenyl-1,2,3,6-tetrahydropyridine Derivatives :

- 4-Cyclopentyl Analog :

- Predicted: Cyclopentyl’s bulk may hinder CYP2D6 access, reducing neurotoxic metabolite formation. This could make it safer for therapeutic applications compared to MPTP.

Physicochemical Properties

| Property | 4-Phenyl Derivative | 4-Fluorophenyl Derivative | 4-Cyclopentyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 185.24 | 213.68 | ~207.3 (estimated) |

| LogP | 2.8 | 3.1 | ~3.5 (estimated) |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Rotatable Bonds | 1 | 1 | 2 |

Implications :

- Higher LogP in the cyclopentyl analog suggests improved membrane permeability but may require formulation adjustments to enhance solubility.

- Additional rotatable bonds from the cyclopentyl ring could increase conformational flexibility, affecting binding to rigid enzyme pockets (e.g., PARP-1) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-cyclopentyl-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React 1-substituted tetrahydropyridine intermediates (e.g., 1-benzyl derivatives) with cyclopentyl halides under basic conditions. For example, describes a reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with methyl acrylate under basic catalysis, which can be adapted for cyclopentyl substituents .

- Route 2 : Utilize cobalt-catalyzed hydroboration of pyridines, as demonstrated in and , where HBpin reacts with pyridine derivatives to yield mono- or di-borylated tetrahydropyridines. This method allows regioselective functionalization .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodology :

- NMR Spectroscopy : Compare - and -NMR spectra with literature data for related compounds. For instance, provides detailed -NMR shifts (e.g., δ 2.42 ppm for methyl groups in tetrahydropyridine derivatives) .

- Mass Spectrometry : Use GC-MS or LC-MS to confirm molecular weight and fragmentation patterns. reports GC-MS data for 4-phenyl derivatives (e.g., m/z 159.1 [M]) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodology :

- Solubility : Test in common solvents (e.g., water, DMSO) using UV-Vis spectroscopy. notes that 1,2,3,6-tetrahydropyridine derivatives are water-soluble but may require acidic/basic conditions for stabilization .

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) and analyze via HPLC (as in ) to identify degradation products .

Advanced Research Questions

Q. What are the potential neurotoxic mechanisms of this compound, and how do they compare to MPTP analogs?

- Methodology :

- Metabolic Activation : Investigate monoamine oxidase (MAO)-mediated oxidation using in vitro assays with liver microsomes. and highlight that MPTP analogs require MAO-B activation to form neurotoxic metabolites (e.g., MPP), which inhibit mitochondrial complex I .

- In Vivo Models : Administer the compound to rodents and measure dopamine depletion in the substantia nigra via HPLC-ECD, as described in for 2'-NH-MPTP .

Q. How can researchers resolve contradictions in toxicity data between tetrahydropyridine derivatives and their structural analogs?

- Methodology :

- Comparative Toxicology : Use surrogate compounds (e.g., piperidine or pyridine derivatives) to estimate toxicity thresholds. proposes a HTFOEL of 0.1 ppm for 1,2,3,6-tetrahydropyridine based on piperidine data, applying an uncertainty factor (UF) of 10 due to structural differences .

- In Silico Modeling : Perform QSAR (Quantitative Structure-Activity Relationship) analysis to predict neurotoxicity or hepatotoxicity based on substituent effects .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- Methodology :

- HPLC-PDA/MS : Use reversed-phase HPLC with photodiode array detection (e.g., method for paroxetine analogs) to resolve impurities like 1-methyl-4-(p-fluorophenyl) derivatives .

- Validation : Follow ICH guidelines for linearity, LOD/LOQ, and precision. For example, specifies ≤15% RSD for replicate injections .

Q. How can the pharmacological activity of this compound be evaluated in disease models?

- Methodology :

- Receptor Binding Assays : Screen for affinity at serotonin/norepinephrine transporters (SERT/NET) using radioligand displacement, as in , where tetrahydropyridine analogs caused 5-HT/NE depletion in mice .

- Behavioral Models : Test anti-inflammatory or neuroprotective effects in rodent models of Parkinson’s disease, referencing ’s anti-inflammatory tetrahydropyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.